4-Isothiocyanatoquinoline
Description
4-Isothiocyanatoquinoline is an aromatic heterocyclic compound featuring a quinoline core (a bicyclic structure comprising a benzene ring fused to a pyridine ring) with an isothiocyanate (-N=C=S) functional group at the 4-position. This compound combines the electronic properties of quinoline, which includes a nitrogen atom contributing to π-electron deficiency, with the reactive isothiocyanate group. The isothiocyanate moiety is highly electrophilic, making it a versatile intermediate in organic synthesis, particularly for forming thiourea derivatives via reactions with amines .
For instance, iodine-containing quinoline derivatives are utilized in drug development due to their bioactivity and role in cross-coupling reactions .
Properties
Molecular Formula |
C10H6N2S |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
4-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-12-10-5-6-11-9-4-2-1-3-8(9)10/h1-6H |
InChI Key |
DDYYJYKSPCYKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The quinoline core in this compound introduces π-electron deficiency, enhancing electrophilicity compared to benzene-based analogs like 4-Fluorophenyl Isothiocyanate. This property facilitates nucleophilic attacks, critical in forming stable conjugates .
- Hazard Profile: Isothiocyanates are generally toxic and corrosive. For example, 4-Iodophenyl Isothiocyanate is classified under Hazard Class 6.1 (toxic) and requires Packing Group II precautions . Similar handling protocols are recommended for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
